molecular formula C14H26NO3P B14549447 Diethyl (2-butyl-4-methylpyridin-1(2H)-yl)phosphonate CAS No. 62053-99-0

Diethyl (2-butyl-4-methylpyridin-1(2H)-yl)phosphonate

Cat. No.: B14549447
CAS No.: 62053-99-0
M. Wt: 287.33 g/mol
InChI Key: JVCGBMDJWAHHDU-UHFFFAOYSA-N
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Description

Diethyl (2-butyl-4-methylpyridin-1(2H)-yl)phosphonate is a chemical compound with a complex structure that includes a pyridine ring substituted with butyl and methyl groups, and a phosphonate ester group

Properties

CAS No.

62053-99-0

Molecular Formula

C14H26NO3P

Molecular Weight

287.33 g/mol

IUPAC Name

2-butyl-1-diethoxyphosphoryl-4-methyl-2H-pyridine

InChI

InChI=1S/C14H26NO3P/c1-5-8-9-14-12-13(4)10-11-15(14)19(16,17-6-2)18-7-3/h10-12,14H,5-9H2,1-4H3

InChI Key

JVCGBMDJWAHHDU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C=C(C=CN1P(=O)(OCC)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-butyl-4-methylpyridin-1(2H)-yl)phosphonate typically involves the reaction of 2-butyl-4-methylpyridine with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-butyl-4-methylpyridin-1(2H)-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically yields phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Diethyl (2-butyl-4-methylpyridin-1(2H)-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl (2-butyl-4-methylpyridin-1(2H)-yl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (2-butyl-4-methylpyridin-1(2H)-yl)phosphonate: shares similarities with other phosphonate esters, such as diethyl (2-ethyl-4-methylpyridin-1(2H)-yl)phosphonate and diethyl (2-butyl-4-ethylpyridin-1(2H)-yl)phosphonate.

Uniqueness

  • The unique combination of the butyl and methyl groups on the pyridine ring, along with the phosphonate ester, gives this compound distinct chemical and physical properties. These properties make it particularly useful in specific applications where other similar compounds may not be as effective.

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